2-Aminothiophenol

Catalog No.
S574701
CAS No.
137-07-5
M.F
C6H7NS
M. Wt
125.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminothiophenol

CAS Number

137-07-5

Product Name

2-Aminothiophenol

IUPAC Name

2-aminobenzenethiol

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

InChI

InChI=1S/C6H7NS/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2

InChI Key

VRVRGVPWCUEOGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)S

Synonyms

o-Aminobenzenethiol; 1-Amino-2-mercaptobenzene; 2-Amino-1-mercaptobenzene; 2-Aminobenzenethiol; 2-Aminophenyl Mercaptan; 2-Aminothiophenol; 2-Mercaptoaniline; 2-Thioaniline; NSC 106635; o-Aminobenzenethiol; o-Aminophenyl Mercaptan; o-Aminothiophenol;

Canonical SMILES

C1=CC=C(C(=C1)N)S
  • 1,5-Benzothiazepines: 2-Aminothiophenol reacts with 1,3-diphenylpropenone derivatives in the presence of aluminosilicate solid catalysts to form 1,5-benzothiazepines []. These compounds have potential applications in medicinal chemistry due to their diverse biological activities [].
  • Benzothiazole: 2-Aminothiophenol can be used as a starting material for the synthesis of benzothiazole, another important heterocyclic compound with various applications in the pharmaceutical and agricultural industries [].

Functionalization of Materials

-Aminothiophenol's unique structure allows it to functionalize various materials, modifying their properties for specific applications.

  • Metal Ion Preconcentration: 2-Aminothiophenol can be covalently linked to a resin like Amberlite XAD to create a functionalized material for the preconcentration of metal ions like copper and cadmium from aqueous solutions []. This process is valuable in environmental monitoring and analytical chemistry.
  • Surface Enhanced Raman Scattering (SERS) Sensing: Silver nanoparticles functionalized with 2-aminothiophenol exhibit enhanced Raman scattering properties, allowing for the detection of biomolecules at very low concentrations. This opens up possibilities for developing highly sensitive biosensors for medical diagnostics and environmental monitoring [].

Additional Applications

  • Phosphonium Ylide Synthesis: 2-Aminothiophenol has been employed in a one-pot synthesis of stable phosphonium ylides, which are important intermediates in organic synthesis [].

Molecular Structure Analysis

The key feature of 2-Aminothiophenol's structure is the combination of an amino group (NH2) and a thiol group (SH) attached to a benzene ring at the 2-position []. This structure allows for diverse reactivity due to the presence of both nucleophilic (amine) and electrophilic (thiol) functional groups. The lone pair electrons on the nitrogen atom in the amine group can participate in reactions with Lewis acids, while the sulfur atom in the thiol group can act as a nucleophile or form disulfide bonds with other thiols [].


Chemical Reactions Analysis

Synthesis:

There are two main methods for synthesizing 2-Aminothiophenol:

  • Two-step process: This method involves the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting intermediate, mercaptobenzothiazole [].

Balanced Chemical Equation:

C6H5NH2 + CS2 -> C6H5N(C=S)SH (Mercaptobenzothiazole)C6H5N(C=S)SH + H2O -> C6H4(SH)(NH2) + H2S

  • Zinc reduction: This method utilizes zinc reduction of 2-nitrobenzenesulfonyl chloride [].

Balanced Chemical Equation:

C6H5NO2SO2Cl + 4Zn + 6HCl -> C6H4(SH)(NH2) + 4ZnCl2 + H2O + SO2

Other Relevant Reactions:

2-Aminothiophenol can undergo various reactions due to its functional groups. These include:

  • Condensation reactions with aldehydes and ketones to form Schiff bases [].
  • Electrophilic aromatic substitution reactions with electrophiles like diazonium salts to form substituted aminothiophenols [].
  • Oxidation to form the corresponding disulfide [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless oily solid (impure samples can be deeply colored) [].
  • Molecular formula: C6H7NS
  • Molar mass: 125.19 g/mol [].
  • Melting point: 19-21 °C [].
  • Boiling point: 234 °C [].
  • Density: 1.200 g/cm³ [].
  • Solubility:
    • Soluble in organic solvents like benzene, toluene, and xylene [].
    • Insoluble in water, but soluble in basic water solutions [].

2-Aminothiophenol is a hazardous compound and should be handled with appropriate precautions. Here are some safety concerns:

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin [].
  • Skin and eye irritant: Contact with the skin or eyes can cause irritation [].
  • Flammability: Flammable liquid with a flash point of 93 °C [].
  • Reactivity: Can react violently with strong oxidizing agents [].

It is crucial to consult the safety data sheet (SDS) before handling 2-Aminothiophenol. []

XLogP3

1.4

Boiling Point

234.0 °C

LogP

1.43 (LogP)

Melting Point

26.0 °C

UNII

KIT82KOK2Z

Related CAS

3292-42-0 (hydrochloride)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2041 of 2096 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

40451-21-6
137-07-5

Wikipedia

2-Aminothiophenol

General Manufacturing Information

Benzenethiol, 2-amino-: ACTIVE

Dates

Modify: 2023-08-15

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